2,3-Difluoro-6-methoxybenzonitrile
Description
Significance of Aryl Nitriles as Synthetic Precursors
Aryl nitriles, which include benzonitriles, are highly valuable intermediates in organic synthesis. sci-hub.sechemistryviews.org The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, such as amines, amides, carboxylic acids, aldehydes, and tetrazoles. sci-hub.se This reactivity makes aryl nitriles crucial building blocks for the construction of complex organic molecules. ebsco.com
They are widely found in the structures of pharmaceuticals, agrochemicals, dyes, and materials. sci-hub.se Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions. sci-hub.se More modern approaches involve transition-metal-catalyzed cyanations of aryl halides, pseudohalides, and even direct C-H bond functionalization. sci-hub.sechemistryviews.org The development of efficient and environmentally friendly pathways for their synthesis remains an active area of research. researchgate.net
Overview of Fluorinated and Methoxylated Aromatic Systems in Chemical Research
The introduction of fluorine atoms and methoxy (B1213986) groups into aromatic systems significantly influences their chemical, physical, and biological properties.
Fluorinated Aromatic Systems: The presence of fluorine, the most electronegative element, imparts unique characteristics to aromatic compounds. numberanalytics.comnumberanalytics.com It can alter electronic properties, increase thermal stability, and enhance chemical resistance. nbinno.com In medicinal chemistry, fluorine substitution is a common strategy to improve a drug's metabolic stability, bioavailability, and binding affinity to its target. researchgate.netchimia.ch This is due to the strength of the carbon-fluorine bond and fluorine's ability to modulate lipophilicity. nbinno.comchimia.ch Fluorinated aromatics are key components in many pharmaceuticals, including anticancer agents and antibiotics, as well as in advanced materials like high-performance polymers and liquid crystals. numberanalytics.comresearchgate.net
Methoxylated Aromatic Systems: The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring. It is a common feature in many natural products and biologically active molecules. researchgate.net In drug design, the methoxy group can be crucial for binding to biological targets and can affect a molecule's pharmacokinetic profile. nih.govjocpr.com The metabolic O-demethylation of methoxy groups to form hydroxyl groups is a significant transformation in drug metabolism, often altering the pharmacological activity of the parent compound. nih.gov Methoxylated aromatic compounds are also important in environmental science, as they are major components of lignin, one of the most abundant biopolymers on Earth. researchgate.netnih.gov
Structure
2D Structure
Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOINHYTZCDVZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397177 | |
| Record name | 2,3-Difluoro-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221202-34-2 | |
| Record name | 2,3-Difluoro-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Difluoro 6 Methoxybenzonitrile
Historical and Current Synthetic Routes
The introduction of the nitrile group onto the substituted benzene (B151609) ring is the key transformation in the synthesis of 2,3-Difluoro-6-methoxybenzonitrile. This can be achieved through historical methods, which remain relevant in certain applications, and modern catalytic approaches that offer improved efficiency and substrate scope.
Classical methods for the synthesis of aromatic nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, have been cornerstones of organic synthesis for over a century. nih.govwikipedia.org
The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provides a pathway to synthesize aryl nitriles from aryl amines via a diazonium salt intermediate. wikipedia.orglscollege.ac.in In a hypothetical synthesis of this compound, the corresponding aniline, 2,3-difluoro-6-methoxyaniline, would be treated with a nitrite (B80452) source under acidic conditions to form the diazonium salt. Subsequent reaction with a copper(I) cyanide salt would then yield the target nitrile. wikipedia.orglscollege.ac.in The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.in However, the stability of the diazonium salt and potential side reactions can be a concern, especially with highly substituted or electronically sensitive substrates. For instance, attempted Sandmeyer cyanation on the related 2,4-difluoro-6-nitrobenzenediazonium cation resulted in a complex rearrangement product rather than the expected nitrile, highlighting a potential limitation of this classical route for some fluorinated anilines. rsc.org
The Rosenmund-von Braun reaction is another classical method that converts an aryl halide into an aryl nitrile using copper(I) cyanide, often at high temperatures in a polar solvent. wikipedia.orgorganic-chemistry.orgsynarchive.com This approach would involve reacting a halogenated precursor, such as 1-bromo-2,3-difluoro-6-methoxybenzene, with CuCN. organic-chemistry.org While effective, the classical Rosenmund-von Braun reaction is known for its harsh conditions (temperatures up to 200°C) and the use of stoichiometric amounts of copper cyanide, which can complicate product purification. organic-chemistry.orgchem-station.com
Modern synthetic chemistry has seen the development of more efficient and milder methods for cyanation, primarily through transition-metal catalysis. These methods can be incorporated into both convergent and divergent synthetic strategies.
Palladium-catalyzed cyanation represents a significant advancement over classical methods. rsc.org These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org This approach generally offers milder reaction conditions, lower catalyst loadings, and greater tolerance for a wide range of functional groups compared to the copper-mediated classical routes. nih.govmit.edu A convergent synthesis for this compound could thus involve the palladium-catalyzed cyanation of a precursor like 1-chloro-2,3-difluoro-6-methoxybenzene.
A divergent synthetic pathway could begin from a common, readily available intermediate that allows for the synthesis of multiple related compounds. For example, 3,4-difluoroanisole (B48514) can serve as a starting point. Strategic functionalization of this precursor can lead to various intermediates, including the aldehyde and benzoic acid derivatives, which can then be converted to the target nitrile.
Precursor Compounds in the Synthesis of this compound
The synthesis of this compound often proceeds through key precursor compounds that already contain the required substitution pattern on the benzene ring.
2,3-Difluoro-6-methoxybenzoic acid is a valuable precursor for the target nitrile. thermofisher.com The conversion of a carboxylic acid to a nitrile is a standard, multi-step transformation. The process typically involves:
Activation of the carboxylic acid: The benzoic acid is first converted to a more reactive species, commonly the acid chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Formation of the primary amide: The resulting acid chloride is then reacted with ammonia (B1221849) (NH₃) or an ammonia equivalent to form 2,3-difluoro-6-methoxybenzamide.
Dehydration of the amide: The final step is the dehydration of the primary amide using a dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or cyanuric chloride to yield this compound.
| Step | Reactant | Reagent | Product |
| 1 | 2,3-Difluoro-6-methoxybenzoic acid | SOCl₂ | 2,3-Difluoro-6-methoxybenzoyl chloride |
| 2 | 2,3-Difluoro-6-methoxybenzoyl chloride | NH₃ | 2,3-Difluoro-6-methoxybenzamide |
| 3 | 2,3-Difluoro-6-methoxybenzamide | P₂O₅ | This compound |
Another key precursor is 2,3-Difluoro-6-methoxybenzaldehyde (B67421). bldpharm.com The direct conversion of an aldehyde to a nitrile is a well-established two-step process:
Formation of the aldoxime: The benzaldehyde (B42025) is reacted with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt to form 2,3-difluoro-6-methoxybenzaldehyde oxime.
Dehydration of the aldoxime: The intermediate oxime is then dehydrated to the nitrile. A variety of reagents can accomplish this, including acetic anhydride, copper sulfate, or Burgess reagent.
A patent describes the synthesis of the precursor 2,3-Difluoro-6-methoxybenzoic acid from 2,3-Difluoro-6-methoxybenzaldehyde via oxidation with hydrogen peroxide in the presence of potassium hydroxide (B78521). google.com
| Step | Reactant | Reagent | Product |
| 1 | 2,3-Difluoro-6-methoxybenzaldehyde | NH₂OH·HCl | 2,3-Difluoro-6-methoxybenzaldehyde oxime |
| 2 | 2,3-Difluoro-6-methoxybenzaldehyde oxime | Acetic Anhydride | This compound |
Strategic Incorporation of Fluorine and Methoxy (B1213986) Groups
The electronic properties of fluorine—highly electronegative with a weak-field effect—and the methoxy group—strongly electron-donating through resonance—create a unique electronic environment on the benzene ring. This influences the reactivity of different sites and can be exploited to achieve high selectivity in synthetic transformations. For instance, nucleophilic aromatic substitution reactions on related compounds, such as the reaction of 2,3,4-trifluoronitrobenzene with potassium hydroxide, show selective displacement of the fluorine atom at the 4-position, para to the nitro group, to yield 2,3-difluoro-6-nitrophenol. prepchem.com Such predictable reactivity patterns are essential for designing efficient and high-yielding syntheses of complex fluorinated aromatics.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient synthesis of this compound is paramount for its availability in research and development. Optimization of reaction conditions is a critical process to maximize yield, minimize impurities, and ensure the economic and environmental viability of the synthesis. While specific optimization studies for the direct synthesis of this compound are not extensively documented in publicly available literature, we can analyze the key steps in its likely synthetic pathways and discuss general principles of optimization.
A plausible and efficient route to this compound commences with the synthesis of its precursor, 2,3-Difluoro-6-methoxybenzaldehyde. A known high-yield synthesis of this aldehyde starts from 3,4-Difluoroanisole. chemicalbook.com The reaction involves a directed ortho-metalation using a strong base like lithium diisopropylamide (LDA), followed by formylation with N,N-dimethylformamide (DMF). chemicalbook.com This initial step has been reported to achieve a high yield of 95%. chemicalbook.com
Further conversion of the aldehyde to the nitrile can be achieved through a two-step sequence involving the formation of an aldoxime followed by dehydration. The optimization of this sequence would focus on several key parameters:
Oxime Formation: The reaction of 2,3-Difluoro-6-methoxybenzaldehyde with hydroxylamine hydrochloride is typically straightforward. Optimization would involve adjusting the base (e.g., sodium acetate, pyridine) and the solvent to ensure complete conversion and ease of isolation of the intermediate 2,3-Difluoro-6-methoxybenzaldoxime.
Dehydration of the Oxime: This is often the most critical step for yield optimization. A variety of dehydrating agents can be employed, and their choice significantly impacts the reaction's efficiency. Common reagents include acetic anhydride, phosphorus pentoxide, thionyl chloride, and more modern reagents like the Burgess reagent.
The optimization process would involve a systematic variation of reaction parameters as detailed in the table below.
Table 1: Parameters for Optimization of this compound Synthesis
| Parameter | Variables to be Tested | Desired Outcome |
| Dehydrating Agent | Acetic anhydride, Phosphorus pentoxide, Thionyl chloride, Burgess reagent, Oxalyl chloride/DMF | High conversion, minimal side products, mild reaction conditions |
| Solvent | Toluene, Dichloromethane, Acetonitrile, Tetrahydrofuran | Good solubility of reactants, non-reactive, ease of removal |
| Temperature | -20 °C to reflux | Determine the optimal temperature for reaction rate and selectivity |
| Reaction Time | 1 hour to 24 hours | Achieve complete conversion without product degradation |
| Catalyst (if applicable) | For certain methods, a catalyst might be employed to enhance the reaction rate. | Increased reaction efficiency |
An alternative pathway to the nitrile is through the corresponding carboxylic acid. A patented method describes the oxidation of 2,3-Difluoro-6-methoxybenzaldehyde to 2,3-Difluoro-6-methoxybenzoic acid using potassium hydroxide and hydrogen peroxide. google.com This benzoic acid can then be converted to the primary amide, followed by dehydration to yield the nitrile. Optimization of this route would focus on the efficiency of the amidation and the subsequent dehydration step, with similar parameters for investigation as the oxime dehydration.
Stereoselective and Regioselective Synthetic Approaches to this compound Analogues
The development of analogues of this compound with specific stereochemical and regiochemical arrangements is crucial for exploring structure-activity relationships in drug discovery and for fine-tuning the properties of advanced materials.
Stereoselective Synthesis:
Stereoselectivity in the context of analogues of this compound would primarily involve the introduction of chiral centers on substituents attached to the aromatic ring or in side chains. While the core aromatic ring itself is achiral, the synthesis of enantiomerically enriched derivatives is a key objective.
Recent advances in asymmetric catalysis offer powerful tools for achieving high stereoselectivity in the synthesis of fluorinated compounds. For instance, biocatalytic approaches using engineered enzymes have demonstrated remarkable success in the stereoselective synthesis of fluorinated cyclopropanes. utdallas.edunih.gov Such strategies could potentially be adapted for the synthesis of analogues of this compound bearing cyclopropyl (B3062369) moieties.
Furthermore, asymmetric synthesis of fluorinated molecules with multiple contiguous stereogenic centers is an active area of research. mdpi.com Methods such as asymmetric Mannich reactions of fluorinated nucleophiles and transition metal-catalyzed asymmetric allylic alkylations could be employed to construct chiral side chains on the benzonitrile (B105546) scaffold. mdpi.com The development of chiral α-fluoro carbanion chemistry also presents opportunities for the enantioselective synthesis of cyclopropanes containing fluorinated tertiary stereogenic centers. cas.cn
Regioselective Synthesis:
Regioselectivity concerns the controlled synthesis of isomers with different substitution patterns on the aromatic ring. For analogues of this compound, this could involve varying the positions of the fluorine and methoxy groups, or introducing additional substituents at specific locations.
Directed ortho-metalation, as used in the synthesis of the parent compound, is a powerful tool for achieving regioselectivity. chemicalbook.com By choosing the appropriate directing group, it is possible to introduce substituents at specific positions relative to that group.
Modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, also offer excellent regiocontrol in the synthesis of substituted aromatics. These methods could be used to introduce a variety of substituents at specific positions on a pre-functionalized fluorinated methoxybenzene core.
The regioselective synthesis of substituted benzonitriles can also be influenced by the electronic properties of the starting materials and the reaction conditions. For example, the regioselectivity of cycloaddition reactions involving benzynes can be controlled to produce specific substitution patterns. researchgate.netscilit.com
The table below outlines potential strategies for the synthesis of specific analogues.
Table 2: Strategies for Stereoselective and Regioselective Synthesis of Analogues
| Target Analogue Type | Synthetic Strategy | Key Considerations |
| Enantiomerically enriched side-chain analogues | Asymmetric catalysis (e.g., hydrogenation, allylic alkylation), Chiral pool synthesis | Choice of chiral catalyst or auxiliary, control of diastereoselectivity |
| Diastereomerically pure analogues with multiple stereocenters | Substrate-controlled diastereoselective reactions, Chiral Lewis acid catalysis | Facial selectivity, steric hindrance of existing chiral centers |
| Isomeric fluoromethoxybenzonitriles | Directed ortho-metalation with different directing groups, Nucleophilic aromatic substitution on polyfluorinated precursors | Regiocontrol of lithiation, activation of specific positions for substitution |
| Analogues with additional substituents | Regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira), Electrophilic aromatic substitution | Ortho/para/meta directing effects of existing substituents, catalyst selection |
Reactivity and Chemical Transformations of 2,3 Difluoro 6 Methoxybenzonitrile
The reactivity of 2,3-Difluoro-6-methoxybenzonitrile is dictated by the interplay of its three key functional groups: two fluorine atoms, a methoxy (B1213986) group, and a nitrile group, all attached to a benzene (B151609) ring. The electron-withdrawing nature of the nitrile group and the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. Conversely, the methoxy group is typically electron-donating, influencing the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for halogenated aromatic compounds activated by electron-withdrawing groups. In the case of this compound, the nitrile group (-CN) strongly activates the ring towards nucleophilic attack, making the displacement of the fluorine atoms possible.
Displacement of Fluorine Atoms in Difluorobenzonitriles: The presence of two fluorine atoms on the benzonitrile (B105546) ring presents opportunities for sequential substitution reactions. Fluorine is an excellent leaving group in SNAr reactions, a consequence of its high electronegativity which polarizes the C-F bond, making the carbon atom highly electrophilic. nih.gov The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The rate of substitution is significantly enhanced by the presence of the strongly electron-withdrawing nitrile group ortho and meta to the fluorine atoms. This group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance. In di- or poly-halogenated systems, the first substitution typically facilitates the second by further activating the ring, although steric hindrance from the incoming nucleophile can also play a role. nih.gov For instance, studies on related molecules like 2,4-difluoronitrobenzene (B147775) show that sequential displacement of fluoride (B91410) ions by different nucleophiles is a viable strategy for creating complex molecular architectures. nih.gov While specific studies on the regioselectivity of this compound are not widely documented, it is anticipated that the fluorine at the C-2 position, being ortho to the activating nitrile group, would be highly susceptible to displacement.
A study on the related compound 2,6-difluoro-3-(pyridin-2-yl)benzonitrile (B1603981) demonstrated that the fluorine atoms can be readily displaced by nucleophiles, leading to the synthesis of new functionalized ligands for applications in materials science. nih.gov This supports the principle that the fluorine atoms in such difluorobenzonitrile systems are labile under SNAr conditions.
Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes This table presents general examples of SNAr reactions on compounds structurally related to this compound, illustrating the displacement of fluorine.
| Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,4-Difluoronitrobenzene | Amines | Varies (e.g., EtOH, heat) | Mono- or di-substituted amino-nitrobenzene | nih.gov |
| 2,6-Difluoro-3-(pyridin-2-yl)benzonitrile | Various Nucleophiles | - | Substituted phenylpyridine ligands | nih.gov |
| 2,3,4-Trifluoronitrobenzene | Cyanide (e.g., KCN) | - | Fluorine/cyanide exchange product | google.com |
Influence of Methoxy Group on Aromatic Reactivity
The methoxy group (-OCH₃) exerts a dual electronic effect on the aromatic ring: a resonance effect (+R) that donates electron density and an inductive effect (-I) that withdraws electron density due to oxygen's electronegativity. In electrophilic aromatic substitution, the resonance effect dominates, making the methoxy group an activating, ortho-, para-director.
However, in nucleophilic aromatic substitution, the situation is more complex. The electron-donating resonance effect of the methoxy group is deactivating for SNAr as it counteracts the desired electron-deficient nature of the ring. Yet, its position relative to the leaving groups and activating groups is critical. In this compound, the methoxy group is ortho to one fluorine (at C-2) and meta to the other (at C-3). Its deactivating +R effect would be most pronounced at the ortho and para positions. Nonetheless, the powerful activation provided by the nitrile group generally overcomes this deactivation, allowing substitution to occur. The methoxy group can also influence the regioselectivity of the substitution, potentially favoring attack at the position less deactivated by its resonance effect.
Reactions Involving the Nitrile Functional Group
The nitrile group is a versatile functional handle that can undergo a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic addition.
Hydrolysis of Nitriles to Carboxylic Acids and Amides
The hydrolysis of the nitrile group provides a direct route to carboxylic acids or, under milder conditions, to amides as intermediates. This transformation typically requires harsh conditions, such as heating in the presence of strong acids or bases.
For example, the hydrolysis of fluorinated benzonitriles to their corresponding benzoic acids is a well-established industrial process. The hydrolysis of 2,3,6-trifluorobenzonitrile, a close structural analogue, is effectively carried out using 70-90% sulfuric acid to yield 2,3,6-trifluorobenzoic acid in high yields. google.com It is expected that this compound would undergo a similar transformation under acidic or basic hydrolysis to yield 2,3-Difluoro-6-methoxybenzoic acid. The reaction proceeds via initial hydration to the corresponding amide, which is then further hydrolyzed to the carboxylic acid.
Table 2: Representative Conditions for Nitrile Hydrolysis
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| 2,3,6-Trifluorobenzonitrile | 70-90% H₂SO₄, Heat | 2,3,6-Trifluorobenzoic acid | google.com |
| o-Chlorobenzonitrile | 1. NaOCH₃, MeOH 2. NaOH, H₂O, Heat 3. Acid (e.g., HCl) | o-Methoxybenzoic acid | google.com |
Reduction of Nitriles to Amines
The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This is a fundamental transformation in organic synthesis, providing access to benzylamines from benzonitriles. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
While specific literature detailing the reduction of this compound is scarce, the resulting product, 2,3-Difluoro-6-methoxybenzylamine, is a known compound available commercially. uni.lucookechem.com This confirms that the reduction of the nitrile group in this specific molecule is a feasible and practiced transformation. The choice of reducing agent can be critical to avoid unwanted side reactions, such as the hydrogenolysis (removal) of the fluorine atoms, which can sometimes occur under harsh catalytic hydrogenation conditions.
Nucleophilic Addition to the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic and can be attacked by strong carbon-based nucleophiles such as Grignard reagents or organolithium compounds. The initial addition forms an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation.
For instance, the reaction of a benzonitrile with a Grignard reagent (R-MgBr) followed by aqueous workup would produce an aryl-alkyl ketone. Applying this to this compound, reaction with a reagent like methylmagnesium bromide (CH₃MgBr) and subsequent hydrolysis would be expected to yield 1-(2,3-difluoro-6-methoxyphenyl)ethan-1-one. This reaction pathway allows for the direct attachment of an acyl group to the substituted benzene ring via the nitrile functionality.
Electrophilic Aromatic Substitution Reactions on the Benzonitrile Core
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the interplay of the directing effects of its three substituents: two fluorine atoms, a methoxy group, and a nitrile group. organic-chemistry.orgnih.gov These reactions involve an electrophile replacing a hydrogen atom on the aromatic ring, and the position of this substitution is not random but is dictated by the electronic properties of the existing substituents. nih.govlibretexts.org
Substituents can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. nih.gov Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. organic-chemistry.org
The directing effects of the substituents on this compound are as follows:
Methoxy Group (-OCH₃): The methoxy group is a strongly activating substituent. gaylordchemical.com While oxygen is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its lone pairs can donate electron density into the ring via resonance (a π-donor effect). nih.govorganic-chemistry.org This resonance effect is dominant, increasing the electron density at the ortho and para positions relative to the methoxy group. gaylordchemical.comorganic-chemistry.org Therefore, the methoxy group is an ortho, para-director.
Nitrile Group (-CN): The nitrile group is a strongly deactivating group and a meta-director. researchgate.net It withdraws electron density from the aromatic ring through both inductive and resonance effects, significantly reducing the ring's nucleophilicity. nih.gov This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for electrophilic attack.
When multiple substituents are present, the position of electrophilic attack is determined by a combination of their directing effects. wikipedia.org In this compound, the powerful activating and ortho, para-directing methoxy group will have the most significant influence. The available positions for substitution are C4 and C5. The methoxy group at C6 strongly directs to its ortho position (C5) and its para position (C3, which is already substituted). The fluorine at C2 directs ortho to C1 (substituted) and C3 (substituted) and para to C5. The fluorine at C3 directs ortho to C2 (substituted) and C4, and para to C6 (substituted). The deactivating nitrile group at C1 directs meta to C3 (substituted) and C5.
Considering these combined effects, the C5 position is strongly favored for electrophilic attack. It is ortho to the activating methoxy group and para to one of the fluorine atoms, and meta to the deactivating nitrile group. The C4 position is ortho to one fluorine and meta to the other, but it is also meta to the activating methoxy group, making it less favored than C5. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.
Coupling Reactions for Complex Molecule Synthesis
This compound is a valuable building block for the synthesis of more complex molecules through various coupling reactions. These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. libretexts.org While specific examples with this compound are not prevalent in the provided search results, its structure lends itself to participation in several common cross-coupling reactions, assuming it is first converted to an aryl halide or triflate.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For this compound to be used in a Suzuki coupling, it would typically need to be functionalized with a halide (e.g., bromine or iodine) at one of the ring positions. For instance, if a bromo-derivative of the title compound were prepared, it could then react with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl product. The reaction is known to tolerate a wide range of functional groups. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to create a substituted alkene. acs.orgchemicalbook.com The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. acs.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as a substrate. This would allow for the introduction of a variety of alkenyl substituents onto the aromatic core.
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. bohrium.com This reaction is highly effective for the synthesis of arylalkynes. A halogenated this compound could be coupled with various terminal alkynes to generate a range of acetylenic derivatives, which are themselves versatile synthetic intermediates.
Cyclization Reactions for Heterocycle Formation
The nitrile group of this compound is a key functional group that can participate in cyclization reactions to form various heterocyclic structures, which are prevalent in many biologically active compounds. nih.gov
Synthesis of Quinazolines and Quinazolinones: Quinazolines and their derivatives are an important class of N-heterocycles with a broad spectrum of biological activities. One common synthetic route involves the reaction of a substituted benzonitrile with other reagents. For example, copper-catalyzed reactions of benzonitriles with 2-ethynylanilines can yield substituted quinazolines. organic-chemistry.org Similarly, quinazolin-4(3H)-ones can be synthesized from 2-halobenzamides and nitriles in a copper-catalyzed reaction. By analogy, this compound could serve as a precursor for the synthesis of correspondingly substituted quinazolines or quinazolinones, likely through initial transformation of the nitrile or by using it to direct reactions at adjacent positions. For instance, a one-pot copper(I)-catalyzed synthesis of 2-substituted quinazolinones has been reported from 2-bromobenzamide (B1207801) and various aldehydes, alcohols, or methyl arenes, showcasing the utility of related structures in forming these heterocycles. gaylordchemical.com
Synthesis of Benzothiophenes: Benzothiophenes are another class of heterocycles with significant applications, particularly in pharmaceuticals. Various synthetic methods involve the cyclization of substituted benzene derivatives. For example, 2-alkyl 3-cyano-benzothiophenes can be prepared from aryl sulfoxides and allenenitriles. A more direct route involves the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide. Furthermore, a method for synthesizing 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov A specific example details the synthesis of 4-(3-(Methylthio)benzo[b]thiophen-2-yl)benzonitrile, demonstrating that the benzonitrile moiety is compatible with the reaction conditions for forming the benzothiophene (B83047) ring. nih.gov This suggests that a suitably functionalized this compound could undergo similar transformations to yield novel fluorinated benzothiophene derivatives.
Comparative Reactivity with Related Fluoromethoxybenzonitrile Isomers and Analogues
The reactivity of this compound is intrinsically linked to the specific arrangement of its substituents. Altering the positions of the fluorine, methoxy, and nitrile groups on the benzene ring would lead to isomers with distinct chemical properties. The electronic and steric effects of these groups are key to understanding these differences.
The electron-donating resonance effect of the methoxy group and the electron-withdrawing inductive effects of the fluorine and nitrile groups create a unique electronic environment on the aromatic ring of this compound. The positions of these groups relative to each other and to potential reaction sites will influence the molecule's reactivity in several ways:
Acidity of Ring Protons: The electron-withdrawing nature of the fluoro and nitrile substituents will increase the acidity of the remaining aromatic protons compared to a non-fluorinated analogue like 2-methoxybenzonitrile. The exact pKa values would differ between isomers depending on the proximity of the protons to the electron-withdrawing groups.
Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing fluorine atoms and a nitrile group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. For instance, the fluorine atoms themselves could potentially be displaced by strong nucleophiles. The reactivity in SNAr reactions would be highly dependent on the isomer. An isomer with a fluorine atom positioned ortho or para to the strongly electron-withdrawing nitrile group would be significantly more activated towards nucleophilic attack at that position.
Reactivity in Metal-Catalyzed Coupling: The success and rate of metal-catalyzed cross-coupling reactions on halogenated derivatives of fluoromethoxybenzonitriles would also be isomer-dependent. The electronic environment around the carbon-halogen bond can influence the rate of oxidative addition, a key step in many catalytic cycles. Steric hindrance from adjacent bulky groups can also play a significant role, potentially impeding the approach of the metal catalyst. An isomer with less steric crowding around the reactive site would likely exhibit higher reactivity.
Spectroscopic Characterization and Structural Analysis of 2,3 Difluoro 6 Methoxybenzonitrile
Vibrational Spectroscopy
A complete understanding of the molecular vibrations of 2,3-Difluoro-6-methoxybenzonitrile, which is crucial for confirming its structural integrity and understanding its bonding characteristics, relies on techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of C≡N Stretching Frequencies
No experimental data could be retrieved regarding the FT-IR spectrum of this compound. Consequently, the characteristic stretching frequency of its nitrile (C≡N) group, a key diagnostic marker in infrared spectroscopy, remains uncharacterized.
Normal Coordinate Analysis and Potential Energy Distributions
A normal coordinate analysis, which involves the theoretical calculation of vibrational frequencies and their assignment to specific molecular motions (potential energy distributions), has not been performed for this compound. Such an analysis would offer a deeper understanding of the molecule's vibrational modes but requires experimental spectroscopic data for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information about its chemical environment.
¹H NMR Spectral Interpretation
Detailed experimental ¹H NMR spectral data for this compound, including chemical shifts, coupling constants, and signal multiplicities, are not available in the reviewed literature. This information is essential for mapping the proton environment within the molecule.
¹³C NMR Spectral Analysis
While some sources indicate the existence of predicted ¹³C NMR data, the actual spectral information, including the chemical shifts of the carbon atoms in the benzene (B151609) ring, the nitrile group, and the methoxy (B1213986) group, could not be accessed. np-mrd.org Experimental ¹³C NMR data remains unpublished.
¹⁹F NMR Chemical Shifts and Coupling Constants
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms.
For this compound, one would expect to observe two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions of the benzene ring. The electron-donating methoxy group and the electron-withdrawing nitrile group would influence the chemical shifts of these fluorine atoms. Additionally, spin-spin coupling would be observed between the two fluorine atoms (²JF-F), providing valuable information about their spatial proximity. Coupling would also be expected between the fluorine atoms and the adjacent aromatic protons.
Despite the utility of this technique, specific experimental ¹⁹F NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₈H₅F₂NO. The calculated exact mass of this compound is 169.03400 amu. scbt.comsigmaaldrich.com
Electron ionization mass spectrometry (EI-MS) would typically be used to study the fragmentation pattern of the molecule. This pattern provides a "fingerprint" that is characteristic of the compound's structure. Expected fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) from the methoxy group, elimination of carbon monoxide (CO), or cleavage of the nitrile group.
While predicted collision cross-section data for various adducts of this compound have been calculated, detailed experimental mass spectra showing the relative abundances of fragment ions are not documented in the available literature. uni.lu
Table 1: Predicted Mass Spectrometry Data (Note: This table is based on predicted data and not experimental results.)
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 170.04120 |
| [M+Na]⁺ | 192.02314 |
X-ray Crystallography for Solid-State Structure Elucidation
A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, empirical data on its solid-state architecture remains unconfirmed.
Computational Chemistry and Theoretical Studies on 2,3 Difluoro 6 Methoxybenzonitrile
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. These methods solve the Schrödinger equation for the electronic structure of the molecule, providing insights into its geometry and energy.
Density Functional Theory (DFT) and Ab Initio Methods
For a molecule like 2,3-Difluoro-6-methoxybenzonitrile, Density Functional Theory (DFT) would be a primary choice for computational investigation. DFT methods calculate the electron density of a system to determine its energy and other properties. A popular and effective functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method has demonstrated high accuracy in predicting the geometries of various organic molecules, including substituted benzenes. researchgate.net
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theory with potentially greater accuracy, but at a significantly higher computational cost. For a molecule of this size, DFT methods like B3LYP generally provide an excellent balance of accuracy and efficiency for geometry optimization.
A theoretical study would involve optimizing the geometry of this compound to find the most stable arrangement of its atoms. This would include determining key bond lengths, bond angles, and dihedral angles. For instance, one would expect to find specific lengths for the C-C bonds within the benzene (B151609) ring, the C-F bonds, the C-O bond of the methoxy (B1213986) group, and the C≡N bond of the nitrile group. The planarity of the benzene ring and the orientation of the methoxy and nitrile substituents would also be determined.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-C (ring) | ~1.39 Å |
| C-CN | ~1.44 Å |
| C≡N | ~1.15 Å |
| C-F | ~1.35 Å |
| C-O | ~1.36 Å |
| O-CH3 | ~1.43 Å |
| C-C-C (ring) | ~120° |
| C-C-F | ~120° |
| C-C-O | ~120° |
| C-O-C | ~118° |
| Note: These are illustrative values based on typical bond lengths and angles in similar molecules. Actual calculated values would vary depending on the level of theory and basis set used. |
Basis Set Selection and Computational Efficiency
The choice of a basis set is crucial in quantum chemical calculations as it describes the atomic orbitals used to construct the molecular orbitals. For a molecule containing fluorine and oxygen, a basis set that includes polarization and diffuse functions is generally recommended for accurate results. A commonly used and effective basis set for such calculations is 6-311++G(d,p). The "++" indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes.
The computational cost increases with the size of the basis set and the level of theory. Therefore, a balance must be struck between the desired accuracy and the available computational resources. For this compound, a DFT calculation with the B3LYP functional and a 6-311++G(d,p) basis set would be a standard and reliable approach.
Vibrational Frequency Calculations and Assignment Validation
Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra.
The calculations provide a set of vibrational frequencies and their corresponding IR intensities and Raman activities. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C ring stretching, C-F stretching, C≡N stretching, and various bending and torsional modes.
A key aspect of this analysis is the assignment of the calculated frequencies to the observed experimental spectral bands. This is often aided by visualizing the atomic motions for each vibrational mode. Scaling factors are sometimes applied to the calculated frequencies to improve agreement with experimental data, as theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) (Illustrative) |
| C≡N | Stretching | 2220 - 2240 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methoxy) | Stretching | 2850 - 2960 |
| C-F | Stretching | 1100 - 1300 |
| C-O (ether) | Stretching | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| Note: These are illustrative ranges. Precise calculated values would be obtained from the computational output. |
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of this compound can be analyzed by examining its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For a substituted benzonitrile (B105546), the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the nitrile group. The fluorine and methoxy substituents would also influence the energies and distributions of these orbitals.
Electrostatic Potential Surface and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, as well as the fluorine atoms, due to the high electronegativity of these atoms. The hydrogen atoms of the benzene ring and the methoxy group would likely exhibit positive potential. This information is critical for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.
Reactivity Predictions and Mechanistic Insights from Computational Models
Computational models can provide significant insights into the reactivity of this compound. By calculating various reactivity descriptors derived from DFT, such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions), one can predict the most likely sites for electrophilic and nucleophilic attack.
Furthermore, computational chemistry can be used to model reaction mechanisms involving this compound. For example, by calculating the potential energy surface for a proposed reaction, one can identify transition states and intermediates, and determine the activation energies for different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics, which is invaluable for designing and optimizing synthetic routes. For instance, the regioselectivity of further substitution on the aromatic ring could be predicted by analyzing the stability of the potential intermediates.
Applications of 2,3 Difluoro 6 Methoxybenzonitrile in Advanced Chemical Synthesis and Research
Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis
The primary and most well-documented application of 2,3-Difluoro-6-methoxybenzonitrile and its close derivatives is as a crucial intermediate in the synthesis of high-value chemicals for the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, making fluorinated intermediates like this highly sought after.
Derivatives of this compound are considered valuable for creating insecticides and antibacterial agents. google.com For instance, the related compound 2,3-Difluoro-6-methoxybenzoyl chloride is explicitly used as a pharmaceutical intermediate, a reagent in medicinal chemistry, and an intermediate for pesticide development. synhet.com The structural framework provided by this compound is a key component in building these larger, active molecules.
Building Block for Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are foundational to the development of new drugs and agrochemicals. ossila.comsrdorganics.com They represent one of the most varied and widely used families of molecular fragments in organic synthesis. srdorganics.comsigmaaldrich.com this compound serves as an excellent starting material for constructing complex heterocyclic systems.
The nitrile group (C≡N) is a versatile functional group that can be chemically transformed into various other functionalities, facilitating the closure of heterocyclic rings. Research on related arylhydrazononitriles has shown their utility as building blocks for synthesizing heterocyclic systems like 1,2,3-triazoles and 1,2,3-triazolo[4,5-b]pyridines. researchgate.net The strategic placement of the fluorine and methoxy (B1213986) groups on the benzonitrile (B105546) ring allows chemists to influence the electronic properties and reactivity of the molecule, guiding the synthesis toward desired heterocyclic scaffolds that are prevalent in pharmacologically active compounds. srdorganics.com
Precursor to Biologically Active Molecules
The role of this compound extends to it being a direct precursor for molecules with established biological activity. A key example is its utility in the synthesis of quinolonecarboxylic acids, a class of potent anti-infective agents. google.com A patented process describes how related intermediates, such as 2,3-difluoro-6-nitrobenzonitrile, can be used to prepare 2,3,6-trifluorobenzoic acid, which is a vital component for synthesizing these quinolone-based antibacterial drugs. google.com
The synthesis pathway often involves the transformation of the nitrile or a related functional group into a carboxylic acid, which is then incorporated into the final active pharmaceutical ingredient. The table below outlines examples of how derivatives of this compound serve as precursors to important classes of biologically active molecules.
| Precursor Intermediate | Resulting Class of Biologically Active Molecule | Relevant Application |
| 2,3-Difluoro-6-nitrobenzonitrile | Quinolonecarboxylic Acids | Anti-infective Agents google.com |
| 2,3-Difluoro-6-chlorobenzonitrile | Insecticides | Plant Protection Agents google.com |
| 2,3-Difluoro-6-methoxybenzoyl chloride | Various Pharmaceuticals & Pesticides | Medicinal Chemistry & Agrochemicals synhet.com |
Contributions to Materials Science
Beyond life sciences, the structural motifs found in this compound are valuable in the field of materials science for creating advanced functional materials with tailored electronic and physical properties.
Monomer for Conjugated Polymers
Heterocyclic and aromatic compounds are fundamental building blocks for developing molecular and polymer-based organic semiconductors. ossila.com While direct evidence for the use of this compound as a monomer is limited, its structural analogue, 2,3-Difluoro-6-methoxybenzaldehyde (B67421), is noted for its application as an organic monomer in polymer science. bldpharm.com The fluorinated methoxy-substituted benzene (B151609) core is a desirable feature in the design of conjugated polymers. These polymers have applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the fluorine atoms can help tune the polymer's energy levels and improve device stability.
Development of Advanced Functional Materials
The unique electronic nature of the this compound structure makes it a candidate for incorporation into advanced functional materials. A closely related aldehyde, 2,3-Difluoro-6-methoxybenzaldehyde, is utilized in the synthesis of materials for electronics and as a monomer for Covalent Organic Frameworks (COFs). bldpharm.com COFs are porous, crystalline polymers with potential applications in gas storage, separation, and catalysis. The inclusion of fluorinated building blocks like this benzonitrile derivative can impart specific properties, such as enhanced thermal stability and distinct electronic characteristics, to the resulting materials.
Catalysis and Ligand Design
In the realm of catalysis, the design of ligands that can bind to a metal center is crucial for controlling the activity and selectivity of a catalyst. The functional groups on this compound, specifically the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, present potential coordination sites for metal ions.
The presence of electron-withdrawing fluorine atoms can modulate the electron density on the aromatic ring and the coordinating atoms, which in turn can influence the properties of a metal-ligand complex. While specific research detailing the use of this compound as a primary ligand is not extensively documented, its structural features make it an interesting candidate for exploration in the design of novel ligands for various catalytic transformations. For instance, processes involving related compounds have utilized phase transfer catalysts to facilitate reactions, indicating the broader role of catalysis in the synthesis and modification of this chemical family. google.com
Synthesis of Chiral Ligands
No specific examples or methodologies were found that utilize this compound as a starting material or intermediate for the synthesis of chiral ligands.
Research Reagent in Laboratory Settings
This compound is commercially available and used as a chemical intermediate in laboratory settings. Its utility as a building block is documented in the field of medicinal chemistry for the synthesis of biologically active molecules.
A notable example is its use as a starting material in the synthesis of indazole arylsulfonamides, which have been investigated as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4). In this synthesis, this compound is treated with hydrazine (B178648) hydrate (B1144303) to form a key indazole intermediate. This reaction demonstrates its role as a foundational scaffold for constructing more complex heterocyclic systems.
Table 1: Documented Use in Synthesis
| Starting Material | Reagent | Product Class | Research Area |
|---|
This application highlights the compound's value to research chemists for creating specific, functionalized molecules for biological testing.
Future Directions and Emerging Research Avenues for 2,3 Difluoro 6 Methoxybenzonitrile
Development of Novel Synthetic Methodologies
Current synthetic routes to 2,3-Difluoro-6-methoxybenzonitrile and its precursors, such as 2,3-difluoro-6-methoxybenzaldehyde (B67421), often rely on traditional multi-step processes. Future research should focus on developing more efficient, scalable, and novel synthetic strategies.
One promising avenue is the exploration of C-H activation strategies. Direct C-H cyanation of 2,3-difluoroanisole (B163607) would provide a highly atom-economical route to the target molecule, eliminating the need for pre-functionalized starting materials. Additionally, advancements in flow chemistry could enable safer and more efficient synthesis, particularly when handling potentially hazardous reagents or intermediates. The development of novel catalysts, such as those based on earth-abundant metals, could also lead to more sustainable and cost-effective production methods.
A patent for the preparation of the related compound 2,3-difluoro-6-methoxybenzoic acid involves the oxidation of 2,3-difluoro-6-methoxybenzaldehyde. google.com The synthesis of the aldehyde itself has been described from 3,4-difluoroanisole (B48514). chemicalbook.com Future work could focus on the direct conversion of the aldehyde to the nitrile, or the development of a one-pot synthesis from the anisole.
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is largely uncharted territory. The interplay between the electron-withdrawing fluorine atoms and nitrile group, and the electron-donating methoxy (B1213986) group, is expected to give rise to a unique reactivity profile.
Systematic studies of its susceptibility to nucleophilic aromatic substitution (SNAr) are warranted. The fluorine atoms are potential leaving groups, and their replacement with other functionalities could open doors to a wide array of new derivatives. The regioselectivity of these reactions will be of fundamental interest.
Furthermore, the nitrile group is a versatile functional handle. Its hydrolysis can yield the corresponding carboxylic acid, while its reduction can afford the aminomethyl derivative. The exploration of cycloaddition reactions involving the nitrile group could also lead to the synthesis of novel heterocyclic compounds. The reactivity of the aromatic ring itself towards electrophilic aromatic substitution should also be investigated to understand the directing effects of the existing substituents.
Advanced Spectroscopic and Computational Approaches
While basic analytical data for this compound is available from commercial suppliers, a comprehensive spectroscopic and computational characterization is lacking. Advanced techniques are needed to fully elucidate its structural and electronic properties.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Data Type | Potential Insights |
|---|---|---|
| NMR Spectroscopy | 1H, 13C, 19F NMR | Detailed structural confirmation, electronic environment of nuclei. |
| Infrared (IR) Spectroscopy | Vibrational modes | Functional group identification and bond strengths. |
| UV-Vis Spectroscopy | Electronic transitions | Information on the conjugated system and electronic structure. |
| Mass Spectrometry | Fragmentation patterns | Molecular weight confirmation and structural fragmentation analysis. |
Computational modeling, using methods such as Density Functional Theory (DFT) , will be invaluable. DFT calculations can predict spectroscopic data, which can then be compared with experimental results to confirm structural assignments. uni.lu These calculations can also provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and reactivity indices, which can help to rationalize and predict its chemical behavior. Predicted collision cross-section values are available, which can be a starting point for more advanced ion mobility mass spectrometry studies. uni.lu
Expansion of Applications in Chemical Biology and Material Science
The true potential of this compound lies in its possible applications. Fluorinated organic molecules are of significant interest in both chemical biology and material science due to the unique properties that fluorine imparts.
In chemical biology , this compound could serve as a scaffold for the design of novel bioactive molecules. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets. The nitrile group is a known pharmacophore and can participate in key interactions with enzymes and receptors. Future research could involve synthesizing a library of derivatives and screening them for various biological activities.
In material science , the electronic properties of this compound make it a candidate for use in organic electronic devices. The presence of fluorine can lower the LUMO energy level, which is beneficial for electron-transporting materials in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The potential for this compound to be used in the synthesis of novel polymers and liquid crystals should also be explored. Research on the synthesis and copolymerization of related difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates has been reported, suggesting the utility of such fluorinated benzonitriles in polymer chemistry. chemrxiv.org
Sustainable and Green Chemistry Aspects in Synthesis and Application
Future research on this compound must incorporate the principles of green and sustainable chemistry. This involves developing synthetic routes that minimize waste, use less hazardous solvents and reagents, and are energy-efficient.
The use of biocatalysis , employing enzymes to carry out specific transformations, could offer a green alternative to traditional chemical methods. The development of syntheses in greener solvents, such as water or supercritical CO2, would significantly reduce the environmental impact of its production. Furthermore, a thorough assessment of the compound's lifecycle, from synthesis to final application and disposal, should be conducted to ensure its environmental sustainability. The development of novel synthetic methods in aqueous media is a growing area of green chemistry. rroij.com
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 2,3-Difluoro-6-methoxybenzaldehyde |
| 2,3-Difluoroanisole |
| 2,3-Difluoro-6-methoxybenzoic acid |
| 3,4-Difluoroanisole |
| 2,3-Difluoro-6-nitrobenzonitrile |
| 2-Chloro-5,6-difluorobenzonitrile |
Q & A
Q. What are the validated synthetic routes for 2,3-Difluoro-6-methoxybenzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and cyanation of methoxy-substituted aromatic precursors. For example:
- Step 1 : Fluorination of 6-methoxybenzonitrile derivatives using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–40°C) .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
- Step 3 : Final cyanation via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acid derivatives) to introduce nitrile groups .
Critical Parameters : Excess fluorinating agents reduce selectivity, while high Pd catalyst loadings (>5 mol%) improve yields but increase cost. Reaction time optimization (12–24 hrs) balances decomposition risks .
Q. How is purity and structural integrity confirmed for this compound?
Methodological Answer:
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation :
Advanced Research Questions
Q. How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The 2,3-difluoro configuration creates a planar aromatic system, reducing steric hindrance for Pd catalyst coordination. This favors Suzuki-Miyaura coupling with bulky boronic esters (e.g., 2,3-difluoro-6-methoxyphenylboronic acid, 96% similarity) .
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, requiring electron-rich catalysts (e.g., Pd(PPh)) to accelerate oxidative addition .
Experimental Design : Compare coupling rates using Hammett substituent constants (σ for fluorine = +0.34) to predict reactivity .
Q. How can contradictory solubility data for this compound be resolved?
Methodological Answer:
- Data Discrepancy : Reported solubility ranges vary (e.g., 0.5–2.1 mg/mL in DMSO).
- Resolution Strategy :
- Conduct controlled solubility assays using Karl Fischer titration for water content calibration .
- Apply Hansen Solubility Parameters (HSPs): δ ≈ 18 MPa, δ ≈ 6 MPa, δ ≈ 4 MPa to model solvent compatibility .
Q. What are the degradation pathways of this compound under acidic/basic conditions?
Methodological Answer:
Methodological Challenges
Q. How to optimize regioselective fluorination in polyhalogenated analogs?
Methodological Answer:
- Competing Pathways : Fluorine may migrate to adjacent positions during synthesis.
- Solution : Use directing groups (e.g., boronic esters) to lock substitution patterns. For example, 4-methoxy-3-(dioxaborolan-2-yl)benzonitrile directs fluorination to the 2,3-positions .
- Validation : NMR coupling constants (J = 20–22 Hz for vicinal fluorines) confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
